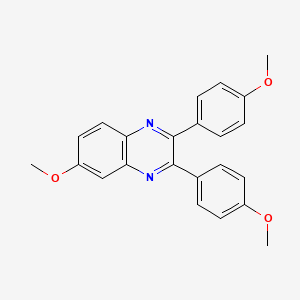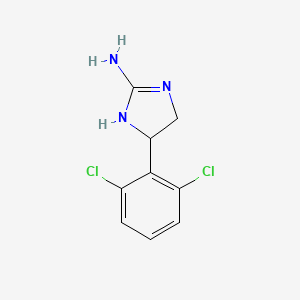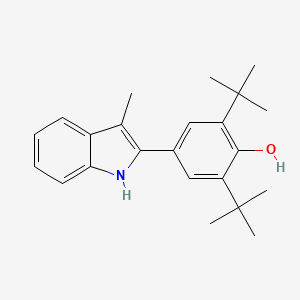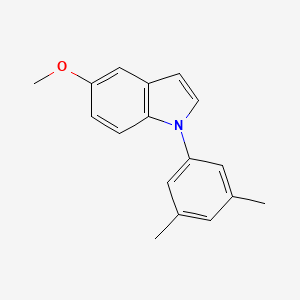
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.943 g/mol It is a pyridinium salt that features a brominated pyridine ring and a phenyl group attached to an oxoethyl side chain
Métodos De Preparación
The synthesis of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the bromination of a pyridine derivative followed by the introduction of the oxoethyl phenyl group. One common method starts with 2-hydroxypyridine, which undergoes bromination to form 3,5-dibromo-2-hydroxypyridine. This intermediate is then methylated using methyl iodide or methyl p-toluenesulfonate to yield 3,5-dibromo-1-methylpyridin-2(1H)-one . The final step involves the reaction of this intermediate with phenacyl bromide to form the desired product .
Análisis De Reacciones Químicas
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The oxoethyl group can engage in condensation reactions with other carbonyl-containing compounds.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s brominated structure makes it a useful probe in studying biological systems, especially in the context of enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxoethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide include:
1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: Lacks the bromine atoms on the pyridine ring, which may result in different reactivity and biological activity.
3,5-Dibromo-1-methylpyridin-2(1H)-one: Similar brominated pyridine structure but without the phenacyl group, leading to different applications and properties.
The uniqueness of this compound lies in its combination of brominated pyridine and phenacyl functionalities, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6273-88-7 |
|---|---|
Fórmula molecular |
C13H10Br3NO |
Peso molecular |
435.94 g/mol |
Nombre IUPAC |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
Clave InChI |
IHGVWCTZQQLPKN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)




![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)




![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
